

An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dibromo-4-nitropyridine**, its synthesis, and its significance as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[\[1\]](#)

Core Properties of 2,6-Dibromo-4-nitropyridine

2,6-Dibromo-4-nitropyridine is a valuable chemical intermediate in the synthesis of more complex organic molecules.[\[1\]](#) Its reactivity, stemming from the presence of two bromine atoms and a nitro group on the pyridine ring, allows for a variety of chemical transformations. This compound is particularly noted for its use in the development of anti-cancer and antimicrobial agents.[\[1\]](#)

Appearance: The compound typically appears as a pale yellow crystalline powder or a white solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The key quantitative data for **2,6-Dibromo-4-nitropyridine** are summarized in the table below for easy reference.

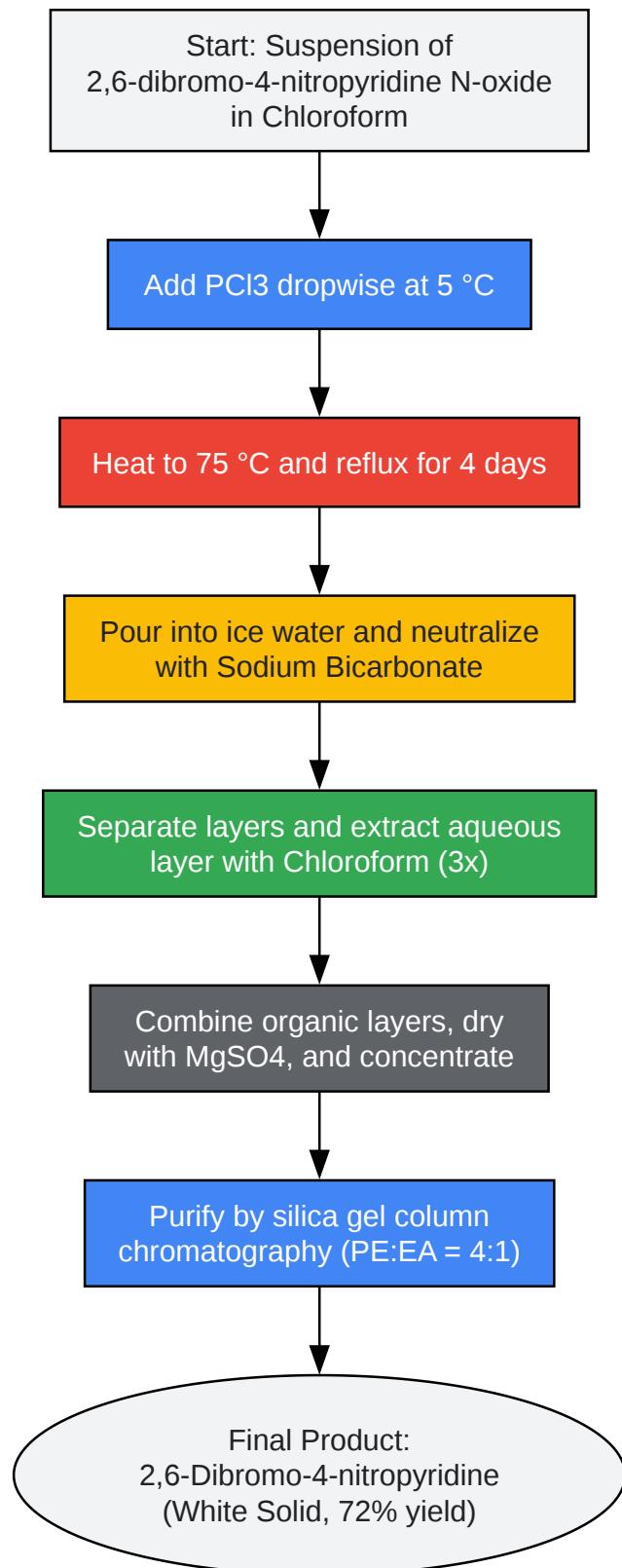
Property	Value
CAS Number	175422-04-5 [1] [2] [4]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂ [1] [2] [4]
Molecular Weight	281.89 g/mol [1] [2] [4]
Melting Point	121-124 °C [1]
Purity	≥ 98% (HPLC) [1]
IUPAC Name	2,6-dibromo-4-nitropyridine [4]

Experimental Protocols: Synthesis

A common method for the synthesis of **2,6-Dibromo-4-nitropyridine** involves the deoxygenation of its N-oxide precursor.[\[2\]](#) The following protocol is a general procedure for this transformation.[\[2\]](#)

Objective: To synthesize **2,6-Dibromo-4-nitropyridine** from **2,6-dibromo-4-nitropyridine N-oxide**.

Materials:


- **2,6-dibromo-4-nitropyridine N-oxide** (22.7 g, 76.2 mmol)
- Chloroform (120 mL for reaction, plus additional for extraction)
- Phosphorus trichloride (20 mL, 229 mmol)
- Ice water (600 mL)
- Sodium bicarbonate solution
- Magnesium sulfate
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate (4:1 eluent)

Procedure:

- A suspension of 22.7 g (76.2 mmol) of **2,6-dibromo-4-nitropyridine N-oxide** in 120 mL of chloroform is prepared.[2]
- At 5 °C, 20 mL (229 mmol) of phosphorus trichloride is added slowly and dropwise to the suspension.[2]
- The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
- After the reaction is complete, the mixture is carefully poured into 600 mL of ice water.[2]
- The mixture is neutralized with a sodium bicarbonate solution.[2]
- The organic and aqueous layers are separated.[2] The aqueous layer is extracted three times with 150 mL of chloroform each time.[2]
- The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
- The resulting residue is purified by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]
- This process yields 15.5 g (a 72% yield) of **2,6-dibromo-4-nitropyridine** as a white solid with a melting point of 122-123 °C.[2]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2,6-Dibromo-4-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-dibromo-4-nitropyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061615#2-6-dibromo-4-nitropyridine-melting-point-and-appearance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com